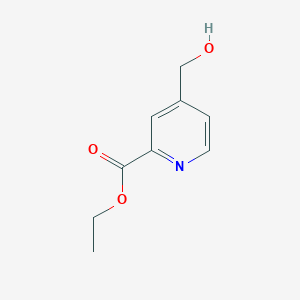

Ethyl-4-(Hydroxymethyl)picolinat

Übersicht

Beschreibung

Ethyl 4-(hydroxymethyl)picolinate (EMHP) is a synthetic chemical compound that has been used in a wide range of scientific research applications, including drug delivery and biochemical research. EMHP has been found to have a number of biochemical and physiological effects, as well as advantages and limitations for lab experiments. In

Wissenschaftliche Forschungsanwendungen

Medizin: Arzneimittelsynthese und -entwicklung

Ethyl-4-(Hydroxymethyl)picolinat wird in der pharmazeutischen Forschung aufgrund seines Potenzials als Baustein in der Arzneimittelsynthese eingesetzt. Seine Struktur eignet sich für Modifikationen, die zur Entwicklung neuer Arzneimittelverbindungen führen können. Beispielsweise kann es zur Synthese von Derivaten mit potenziellen pharmakologischen Aktivitäten wie antiviralen, antibakteriellen oder entzündungshemmenden Eigenschaften verwendet werden .

Landwirtschaft: Pestizid- und Herbizidformulierung

Im landwirtschaftlichen Sektor kann this compound als Zwischenprodukt bei der Synthese von Pestiziden und Herbiziden dienen. Seine chemischen Eigenschaften ermöglichen es, es in Formulierungen einzubauen, die auf bestimmte Schädlinge oder Unkräuter abzielen und so die Pflanzenschutzstrategien verbessern .

Materialwissenschaften: Polymer- und Harzproduktion

Die reaktive Hydroxymethylgruppe der Verbindung macht sie zu einem Kandidaten für den Einsatz in den Materialwissenschaften, insbesondere bei der Herstellung von Spezialpolymeren und -harzen. Diese Materialien könnten Anwendungen bei der Herstellung hochfester, leichter Verbundwerkstoffe für verschiedene industrielle Zwecke haben .

Umweltwissenschaften: Sanierung von Umweltverschmutzung

This compound könnte auf seine Rolle in den Umweltwissenschaften, insbesondere bei der Sanierung von Umweltverschmutzung, untersucht werden. Seine chemische Struktur könnte beim Abbau oder der Sequestrierung von Schadstoffen nützlich sein und zur Reinigung kontaminierter Standorte beitragen .

Analytische Chemie: Chromatographie und Spektroskopie

In der analytischen Chemie kann this compound als Standard oder Reagenz in chromatographischen und spektroskopischen Methoden verwendet werden. Es könnte bei der Quantifizierung und Analyse komplexer Gemische helfen und genaue und zuverlässige Daten für Forschungszwecke liefern .

Pharmazeutische Forschung: Bioverfügbarkeit und Wirkstoffabgabe

Die Eigenschaften der Verbindung sind von Interesse in der pharmazeutischen Forschung, wo sie zur Verbesserung der Bioverfügbarkeit von Medikamenten verwendet werden könnten. Sie könnte auch eine Rolle bei der Entwicklung neuartiger Wirkstofffreisetzungssysteme spielen, die möglicherweise die Wirksamkeit von Therapeutika verbessern .

Industrielle Anwendungen: Chemische Herstellung

This compound kann in verschiedenen chemischen Herstellungsprozessen verwendet werden. Seine Vielseitigkeit könnte es zu einer wertvollen Komponente bei der Synthese von Industriechemikalien, Farbstoffen und anderen Materialien machen .

Biotechnologie: Enzym- und Proteinforschung

Schließlich könnte diese Verbindung in der Biotechnologie zur Untersuchung von Enzymen und Proteinen verwendet werden. Sie könnte als Inhibitor oder Aktivator in enzymatischen Reaktionen wirken oder bei der Strukturanalyse von Proteinen verwendet werden und so zum Verständnis biologischer Prozesse beitragen .

Wirkmechanismus

The mechanism of action of Ethyl 4-(hydroxymethyl)picolinate is not yet fully understood. However, it is believed that Ethyl 4-(hydroxymethyl)picolinate works by binding to proteins and other biomolecules, which in turn modulates the activity of the proteins and other biomolecules. This modulation can lead to changes in the biochemical and physiological effects of the compound.

Biochemical and Physiological Effects

The biochemical and physiological effects of Ethyl 4-(hydroxymethyl)picolinate are not yet fully understood. However, in studies involving animals, Ethyl 4-(hydroxymethyl)picolinate has been found to have anti-inflammatory and anti-oxidative effects. In addition, Ethyl 4-(hydroxymethyl)picolinate has been found to have neuroprotective effects, as well as effects on the cardiovascular system.

Vorteile Und Einschränkungen Für Laborexperimente

The use of Ethyl 4-(hydroxymethyl)picolinate in laboratory experiments has both advantages and limitations. The main advantage of Ethyl 4-(hydroxymethyl)picolinate is that it is a relatively safe and non-toxic compound, making it suitable for use in a wide range of experiments. However, Ethyl 4-(hydroxymethyl)picolinate can be difficult to synthesize, and the purity of the compound can vary depending on the synthesis method used.

Zukünftige Richtungen

The future of Ethyl 4-(hydroxymethyl)picolinate research is promising. Further research is needed to better understand the mechanism of action of Ethyl 4-(hydroxymethyl)picolinate and to identify potential therapeutic applications. In addition, more research is needed to identify new uses for Ethyl 4-(hydroxymethyl)picolinate in drug delivery and biochemical research. Finally, more research is needed to identify new synthesis methods for Ethyl 4-(hydroxymethyl)picolinate that yield a higher purity product.

Eigenschaften

IUPAC Name |

ethyl 4-(hydroxymethyl)pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-2-13-9(12)8-5-7(6-11)3-4-10-8/h3-5,11H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPDFCSISXJTYIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=CC(=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10561450 | |

| Record name | Ethyl 4-(hydroxymethyl)pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10561450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59663-96-6 | |

| Record name | Ethyl 4-(hydroxymethyl)pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10561450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

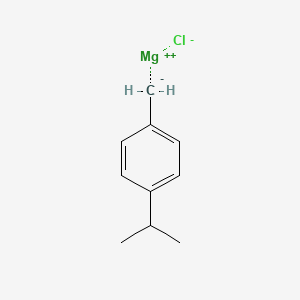

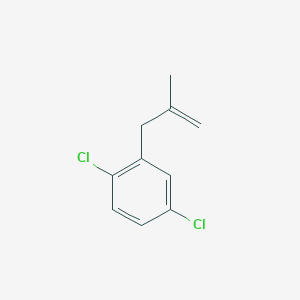

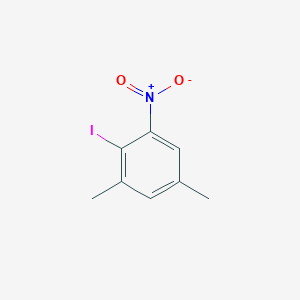

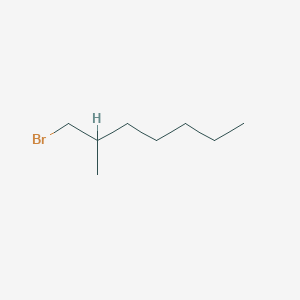

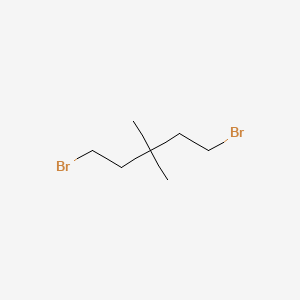

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(Chloromethyl)-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B1610795.png)